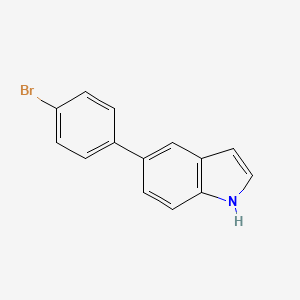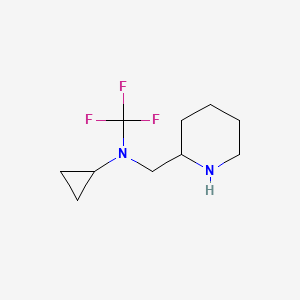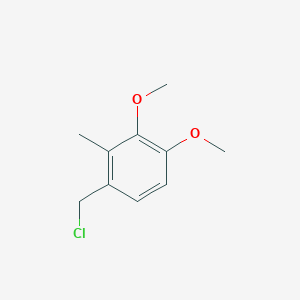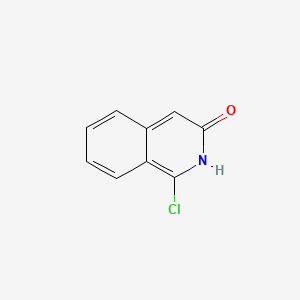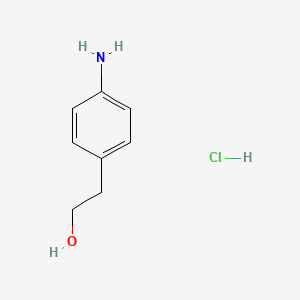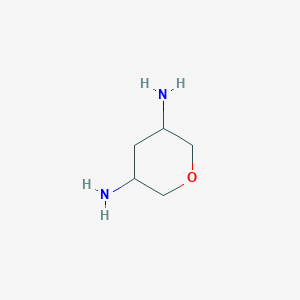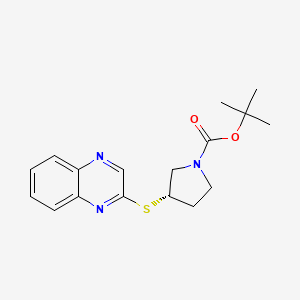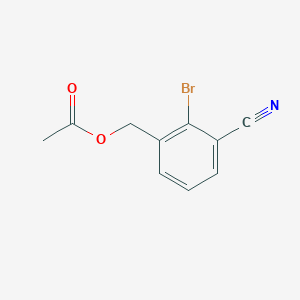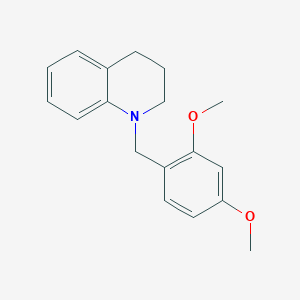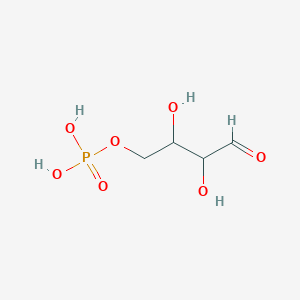
2-Trimethylsilyl-1,3-thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Trimethylsilyl-1,3-thiazole-5-carbaldehyde is a heterocyclic compound containing a thiazole ring substituted with a trimethylsilyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trimethylsilyl-1,3-thiazole-5-carbaldehyde typically involves the reaction of 2-trimethylsilylthiazole with a suitable formylating agent. One common method is the Vilsmeier-Haack reaction, where 2-trimethylsilylthiazole is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the 5-position of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Trimethylsilyl-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group under appropriate conditions.
Major Products Formed
Oxidation: 2-Trimethylsilyl-1,3-thiazole-5-carboxylic acid.
Reduction: 2-Trimethylsilyl-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Trimethylsilyl-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Its derivatives may exhibit biological activity and can be used in the development of pharmaceuticals and agrochemicals.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Trimethylsilyl-1,3-thiazole-5-carbaldehyde depends on its specific application. In chemical reactions, the trimethylsilyl group can act as a protecting group or a leaving group, facilitating various transformations. The aldehyde group can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiazolecarboxaldehyde: Similar structure but lacks the trimethylsilyl group.
2-(Trimethylsilyl)thiazole: Similar structure but lacks the aldehyde group.
1,3-Thiazole-2-carbaldehyde: Similar structure but with different substitution pattern.
Propriétés
Formule moléculaire |
C7H11NOSSi |
|---|---|
Poids moléculaire |
185.32 g/mol |
Nom IUPAC |
2-trimethylsilyl-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H11NOSSi/c1-11(2,3)7-8-4-6(5-9)10-7/h4-5H,1-3H3 |
Clé InChI |
BVMFXYKBPKPCTB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=NC=C(S1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


